molecular formula C8H15Br2ClO3 B12681421 1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol CAS No. 93778-74-6

1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol

Cat. No.: B12681421
CAS No.: 93778-74-6
M. Wt: 354.46 g/mol
InChI Key: QHOBDFATZLJVHB-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol is an organic compound characterized by the presence of chloroethoxy and dibromopropoxy groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol typically involves a multi-step process:

  • Step 1: Synthesis of 2-Chloroethanol

      Reagents: Ethylene oxide, hydrochloric acid

      Conditions: The reaction is carried out under acidic conditions to produce 2-chloroethanol.

  • Step 2: Synthesis of 2,3-Dibromopropanol

      Reagents: Propylene glycol, bromine

      Conditions: Bromination of propylene glycol in the presence of a catalyst to yield 2,3-dibromopropanol.

  • Step 3: Coupling Reaction

      Reagents: 2-Chloroethanol, 2,3-dibromopropanol, base (e.g., sodium hydroxide)

      Conditions: The coupling reaction is performed under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove halogen atoms.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium iodide

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

Major Products

    Substitution: Formation of ethers or amines

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of dehalogenated alcohols

Scientific Research Applications

1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethoxy)-3-(2-bromopropoxy)propan-2-ol
  • 1-(2-Bromoethoxy)-3-(2,3-dibromopropoxy)propan-2-ol
  • 1-(2-Chloroethoxy)-3-(2,3-dichloropropoxy)propan-2-ol

Uniqueness

1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol is unique due to the presence of both chloro and dibromo groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

93778-74-6

Molecular Formula

C8H15Br2ClO3

Molecular Weight

354.46 g/mol

IUPAC Name

1-(2-chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol

InChI

InChI=1S/C8H15Br2ClO3/c9-3-7(10)4-14-6-8(12)5-13-2-1-11/h7-8,12H,1-6H2

InChI Key

QHOBDFATZLJVHB-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OCC(COCC(CBr)Br)O

Origin of Product

United States

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